3-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one
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Overview
Description
3-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with appropriate chromen-4-one derivatives under controlled conditions. The reaction often requires the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen-4-one moiety.
Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or arylated derivatives .
Scientific Research Applications
3-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antibacterial, or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Exhibits moderate enzyme inhibition.
Prosympal, Dibozane, Piperoxan, Doxazosin: Therapeutic agents with similar structural motifs.
Uniqueness
What sets 3-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one apart is its unique combination of the chromen-4-one and benzodioxin moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13NO4 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one |
InChI |
InChI=1S/C17H13NO4/c18-15-16(19)11-3-1-2-4-12(11)22-17(15)10-5-6-13-14(9-10)21-8-7-20-13/h1-6,9H,7-8,18H2 |
InChI Key |
ZSBBUQBGGQYDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(C(=O)C4=CC=CC=C4O3)N |
Origin of Product |
United States |
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